Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is a benzoimidazole derivative featuring a para-methylphenyl substituent at the 2-position and a methyl ester at the 6-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of aromatase inhibitors, anticancer agents, and other bioactive molecules . Its structural framework allows for diverse functionalization, enabling comparisons with analogs modified at the phenyl ring, ester group, or imidazole nitrogen.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-5-11(6-4-10)15-17-13-8-7-12(16(19)20-2)9-14(13)18-15/h3-9H,1-2H3,(H,17,18) |
InChI Key |
MULYHYQEOMFDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by cyclization and esterification. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Ester Hydrolysis and Subsequent Functionalization
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enabling further derivatization. For example:
-
Hydrolysis : Conversion to 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylic acid using NaOH/H₂O or HCl/EtOH.
-
Amidation : The carboxylic acid reacts with primary/secondary amines via coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) in DMF to form carboxamide derivatives .
Example Reaction Table :
*Yield inferred from analogous reactions in cited sources.
N-Alkylation of the Benzimidazole Core
The NH group at position 1 of the benzimidazole ring undergoes alkylation under basic conditions. For instance:
-
Reagents : NaH (base) and alkyl halides (e.g., methyl iodide) in THF.
-
Conditions : 0°C to room temperature, 2–3 hours.
-
Product : 1-Methyl-2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate .
Reaction Parameters :
| Substrate | Alkylating Agent | Base | Solvent | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Parent compound | CH₃I | NaH | THF | 3 | 79% |
Electrophilic Substitution Reactions
The electron-rich benzimidazole ring facilitates electrophilic substitution. Key examples include:
-
Iodination : Treatment with iodine and tert-butyl hydroperoxide (TBHP) in acetonitrile introduces iodine at position 5 or 7 of the benzimidazole core .
Optimized Conditions :
| Substrate | Reagents | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Parent compound | I₂, TBHP | CH₃CN | 60°C | 6 | 68% |
Transesterification
The methyl ester group can be exchanged with other alcohols via acid- or base-catalyzed transesterification. For example:
-
Propyl ester synthesis : Reaction with propanol and H₂SO₄ yields propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate .
Key Data :
| Ester Group | Alcohol | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methyl → Propyl | Propanol | H₂SO₄ | Reflux | 72%* |
*Yield estimated from analogous procedures.
Scientific Research Applications
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate has demonstrated promising biological properties, particularly as an anticancer agent. Various studies have highlighted its efficacy against different cancer cell lines, indicating its potential as a lead compound for further development.
- Anticancer Properties : Research has shown that derivatives of benzimidazole, including this compound, exhibit cytotoxic effects against several cancer types. For instance, compounds from the benzimidazole class have been reported to inhibit DNA synthesis and induce apoptosis in cancer cells by interacting with the DNA minor groove and inhibiting topoisomerase enzymes .
- Mechanism of Action : The compound is believed to exert its anticancer effects through mechanisms such as microtubule inhibition and cell cycle arrest. Studies have indicated that it can induce mitotic arrest and apoptosis in cervical cancer cells, showcasing its potential in targeting the mitotic spindle apparatus .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The process often includes:
- Refluxing with Reactants : The compound can be synthesized by refluxing p-toluidine and appropriate carboxylic acid derivatives under acidic conditions to facilitate the formation of the benzimidazole core structure .
- Characterization Techniques : Characterization of this compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .
Therapeutic Potential
This compound has been investigated for its potential therapeutic applications beyond oncology:
- Antimicrobial Activity : Some studies suggest that benzimidazole derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria .
- Multi-Kinase Inhibition : Recent research has indicated that certain derivatives of benzimidazole can act as multi-kinase inhibitors, which are crucial in cancer therapy due to their role in signaling pathways that regulate cell proliferation and survival .
Case Studies and Research Findings
A number of case studies have documented the effectiveness of this compound in various experimental settings:
Mechanism of Action
The mechanism of action of Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Para-Substituted Derivatives
Key Observations :
- Electron-donating groups (e.g., -OCH₃, -OH) increase solubility but may reduce metabolic stability compared to the parent compound’s -CH₃ group.
- Melting points correlate with substituent polarity: hydroxyl derivatives (2a) exhibit higher melting points (~307°C) due to hydrogen bonding .
Amino-Functionalized Derivatives
Amino modifications at the 2-position introduce hydrogen-bonding capabilities, influencing pharmacokinetics.
Table 2: Amino-Substituted Analogs
Key Observations :
- Bulky substituents (e.g., cyclohexyl) reduce aqueous solubility but may enhance membrane permeability .
- Microwave synthesis shortens reaction time (10 min vs. 72 h for parent compound) but lowers yield (14% for 62 vs. 60–75% for parent) .
Halogenated and Heterocyclic Derivatives
Halogen and heterocyclic modifications are common in drug design for improved target affinity.
Table 3: Halogenated and Heterocyclic Analogs
Key Observations :
- The oxetane-containing derivative exhibits high purity (>99.9%) and is used in peptide-like drug synthesis .
Structural and Functional Insights
- Synthesis Flexibility : The parent compound’s ester group enables straightforward derivatization (e.g., hydrazide formation in ).
- Biological Relevance: Para-substituted derivatives show promise in anticancer and antimicrobial studies, while amino analogs are explored for kinase inhibition .
- Thermal Stability : Higher melting points in polar derivatives (e.g., 2a) suggest improved crystallinity for formulation .
Biological Activity
Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by esterification. This process often utilizes solvents such as ethanol or methanol and may require catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction. The final product is characterized using spectroscopic methods including NMR and IR .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities have been reported to be in the low micromolar range, indicating strong antimicrobial efficacy .
Anticancer Activity
The compound's anticancer properties have been investigated through various in vitro assays. In one study, it was evaluated against human cervix cancer (SISO) and bladder carcinoma (RT-112) cell lines. The IC50 values ranged from 2.87 to 3.06 µM, demonstrating significant growth inhibition compared to standard chemotherapeutics like cisplatin .
Table 1: IC50 Values of this compound in Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular signaling pathways. Specifically, it interacts with kinase enzymes, disrupting their activity and leading to altered cell proliferation and apoptosis in cancer cells .
Case Studies
Several studies have documented the compound's efficacy in preclinical models:
- Study on Anticancer Activity : A study focused on the compound's effect on SISO and RT-112 cell lines demonstrated that it induced apoptosis in a dose-dependent manner. The percentage of early apoptotic cells increased significantly with higher concentrations of the compound .
- Antimicrobial Efficacy : Another research highlighted its broad-spectrum antimicrobial activity against various pathogens, suggesting potential for development into therapeutic agents for infectious diseases .
Q & A
Q. Q1: What are the standard synthetic routes for Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via esterification of the corresponding carboxylic acid precursor. A common method involves refluxing 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylic acid in methanol with catalytic sulfuric acid (H₂SO₄) for 72 hours . Alternative routes include using polyphosphoric acid (PPA) as a cyclizing agent for benzimidazole ring formation, followed by esterification . Key factors affecting yield include:
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst | Solvent | Time (h) | Yield* | Reference |
|---|---|---|---|---|---|
| 2-(p-tolyl)-1H-benzimidazole-6-COOH | H₂SO₄ | MeOH | 72 | ~60% | |
| 4-Bromobenzene-1,2-diamine | PPA | - | 24 | ~75% | |
| *Yields estimated from analogous reactions in cited studies. |
Advanced Structural Characterization
Q. Q2: How can crystallographic and spectroscopic data resolve ambiguities in structural assignments of benzimidazole derivatives?
Methodological Answer:
- X-ray crystallography : Provides definitive proof of molecular geometry. For example, bond angles and torsion angles in the benzimidazole core and p-tolyl substituent can distinguish between tautomeric forms .
- NMR spectroscopy : and NMR data (e.g., chemical shifts at δ 7.2–8.5 ppm for aromatic protons) confirm regioselectivity during synthesis .
- IR spectroscopy : Absorbance bands near 1700 cm validate ester carbonyl groups .
Advanced Tip : Discrepancies between calculated (DFT) and experimental NMR shifts may indicate solvation effects or crystal packing forces, requiring multi-technique validation .
Pharmacological Evaluation
Q. Q3: What experimental strategies are used to assess the EGFR inhibition potential of this compound?
Methodological Answer:
- In-silico docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to EGFR’s kinase domain. A docking score < −7.0 kcal/mol suggests strong binding .
- In vitro assays : Cytotoxicity (MTT assay) on cancer cell lines (e.g., A549) at IC₅₀ values < 10 µM indicates therapeutic potential .
- ADMET profiling : Use SwissADME to predict pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Data Contradiction Example : High docking scores may not correlate with in vitro efficacy due to off-target effects or poor solubility. Mitigate by:
- Adjusting substituents (e.g., adding hydrophilic groups).
- Validating with kinase selectivity assays .
Advanced Mechanistic Studies
Q. Q4: How can DFT calculations guide the design of methyl benzo[d]imidazole derivatives with enhanced photophysical properties?
Methodological Answer:
- HOMO-LUMO analysis : Predicts electronic transitions. A narrow bandgap (<3 eV) suggests visible-light absorption, useful for photosensitizers .
- Charge transfer analysis : Electron density maps identify regions prone to electrophilic attack, guiding functionalization (e.g., adding electron-withdrawing groups at position 2) .
- Solvent effects : Include polarizable continuum models (PCM) in DFT to simulate aqueous environments .
Q. Table 2: DFT Parameters for Photophysical Optimization
| Parameter | Target Range | Impact on Properties |
|---|---|---|
| HOMO-LUMO gap (eV) | 2.5–3.0 | Visible-light absorption |
| Dipole moment (Debye) | >5.0 | Improved solubility in PBS |
| Polar surface area (Ų) | <90 | Enhanced cell membrane penetration |
Biological Activity Profiling
Q. Q5: What methodologies are employed to evaluate antibacterial activity, and how can structural modifications improve efficacy?
Methodological Answer:
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC < 50 µg/mL indicates potency .
- SAR analysis : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance membrane disruption .
- Synergy studies : Combine with β-lactam antibiotics to overcome resistance .
Advanced Challenge : Low solubility in aqueous media. Solutions include:
- Synthesizing PEGylated derivatives.
- Using nanoformulations (e.g., liposomes) .
Addressing Synthetic Challenges
Q. Q6: How can researchers troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted diamine or ester byproducts .
- Catalyst optimization : Replace H₂SO₄ with Amberlyst-15 (solid acid) for easier recovery and reuse .
- Scale-up adjustments : Gradual reagent addition and controlled heating prevent exothermic side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
